(2-Chloro-6-fluoroquinolin-3-yl)methanol
Overview
Description
(2-Chloro-6-fluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Cellular Effects
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in cell growth and apoptosis. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to inhibit enzymes is particularly noteworthy, as it can lead to the accumulation or depletion of specific metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell. These alterations can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with formaldehyde under acidic conditions to form the quinoline ring, followed by reduction to yield the methanol derivative. Another approach involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is reacted with nitrogen heterocyclic compounds in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of microwave-enhanced reactions can also be employed to increase efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
(2-Chloro-6-fluoroquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties due to the presence of fluorine and chlorine atoms, which enhance biological activity.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Fluoroquinoline
- 2-Chloro-6-methoxyquinoline
Uniqueness
(2-Chloro-6-fluoroquinolin-3-yl)methanol is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential biological activity compared to similar compounds that lack one or both of these substituents .
Properties
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-67-6 | |
Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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